molecular formula C15H23N3O2 B2926240 2-ethoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide CAS No. 2034378-37-3

2-ethoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2926240
CAS No.: 2034378-37-3
M. Wt: 277.368
InChI Key: NIICYEFGQDCAQA-UHFFFAOYSA-N
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Description

2-ethoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide is a synthetic organic compound that features a piperidine ring substituted with a pyridine moiety and an acetamide group

Scientific Research Applications

    Chemistry: The compound can be used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a ligand in receptor binding studies.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as its activity against certain diseases or conditions.

    Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution with Pyridine: The piperidine ring is then functionalized with a pyridine moiety through a nucleophilic substitution reaction.

    Introduction of the Acetamide Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the piperidine or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Comparison with Similar Compounds

Similar Compounds

    2-ethoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide: Similar structure but with the pyridine moiety at a different position.

    2-ethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide: Another positional isomer with the pyridine moiety at the 4-position.

    N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide: Lacks the ethoxy group, which may affect its chemical and biological properties.

Uniqueness

2-ethoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. This uniqueness can make it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2-ethoxy-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-2-20-12-15(19)17-10-13-5-8-18(9-6-13)14-4-3-7-16-11-14/h3-4,7,11,13H,2,5-6,8-10,12H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIICYEFGQDCAQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCC1CCN(CC1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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